5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine
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Overview
Description
5-(4-Methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylsulfanylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine typically involves the condensation of appropriate aromatic aldehydes with o-phenylenediamines under specific reaction conditions. For instance, the synthesis can be achieved by reacting 4-chloro-1-(4-methoxyphenyl)butan-1-one with appropriate reagents to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like tin (II) hydrochloride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and aromatic groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like tin (II) hydrochloride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme ALOX15 by binding to its active site and preventing substrate binding . This inhibition can modulate the enzyme’s activity and affect various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in the core structure, having an indole ring instead of an imidazole ring.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring, such as 2-substituted benzimidazoles.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-1-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-imidazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit ALOX15 sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-N-[(4-methylsulfanylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C19H21N3OS/c1-22-18(15-6-8-16(23-2)9-7-15)13-21-19(22)20-12-14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,21) |
InChI Key |
OXDGMJZQFZAHBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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